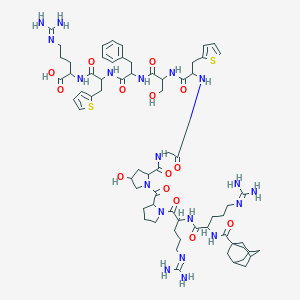

Aahtp-bradykinin

Description

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-(adamantane-1-carbonylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H97N19O14S2/c68-64(69)74-18-4-14-44(84-63(100)67-31-38-24-39(32-67)26-40(25-38)33-67)54(90)79-45(15-5-19-75-65(70)71)60(96)85-21-7-17-51(85)61(97)86-35-41(88)28-52(86)59(95)77-34-53(89)78-48(29-42-12-8-22-101-42)56(92)83-50(36-87)58(94)81-47(27-37-10-2-1-3-11-37)55(91)82-49(30-43-13-9-23-102-43)57(93)80-46(62(98)99)16-6-20-76-66(72)73/h1-3,8-13,22-23,38-41,44-52,87-88H,4-7,14-21,24-36H2,(H,77,95)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H,84,100)(H,98,99)(H4,68,69,74)(H4,70,71,75)(H4,72,73,76) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQHGKDKOSVRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N5CC(CC5C(=O)NCC(=O)NC(CC6=CC=CS6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CS8)C(=O)NC(CCCN=C(N)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H97N19O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138866-14-5 | |

| Record name | Aahtp-bradykinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138866145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanisms of Bradykinin Action and Receptor Signaling

G Protein-Coupling and Downstream Effector Pathways of Bradykinin (B550075) Receptors

Upon binding of bradykinin, the B2 receptor, a seven-transmembrane G protein-coupled receptor (GPCR), typically couples to Gq/11 proteins researchgate.netnih.govontosight.airesearchgate.netnih.govebi.ac.uk. This interaction initiates a cascade of events that ultimately lead to a variety of cellular responses.

The activation of Gq/11 proteins by the B2 receptor stimulates Phospholipase C (PLC) researchgate.netnih.govontosight.airesearchgate.netnih.govtaylorandfrancis.combiomolther.orgrupress.orgsemanticscholar.org. PLC then catalyzes the hydrolysis of the plasma membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) researchgate.netnih.govresearchgate.netnih.govtaylorandfrancis.combiomolther.orgrupress.orgsemanticscholar.orgnih.gov. IP3 acts by binding to IP3 receptors located on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm nih.govtaylorandfrancis.combiomolther.orgrupress.orgsemanticscholar.orgnih.govnih.gov. This rise in intracellular Ca2+ concentration is a pivotal event, activating numerous downstream signaling molecules, including protein kinases and calmodulin taylorandfrancis.comresearchgate.netahajournals.orgoup.com. In some cell types, bradykinin signaling can also enhance extracellular calcium influx, further contributing to the intracellular Ca2+ increase nih.govtaylorandfrancis.comcdnsciencepub.comcapes.gov.br. For instance, in sympathetic neurons, bradykinin signaling through B2 receptors leads to Ca2+ release, whereas acetylcholine (B1216132) signaling via M1 receptors primarily results in DAG production rupress.orgsemanticscholar.org. The B1 receptor (B1R), which is induced during inflammation, also activates PLC and mobilizes intracellular Ca2+, although its signaling can differ, for example, by suppressing intracellular cAMP production via adenylyl cyclase inhibition nih.govnih.gov.

A prominent effect of bradykinin receptor activation, particularly B2R in endothelial cells, is the stimulation of nitric oxide (NO) production researchgate.netahajournals.orgcdnsciencepub.comahajournals.orgnih.govnih.govresearchgate.netsemanticscholar.org. NO functions as a potent vasodilator, playing a critical role in regulating vascular tone and blood pressure ahajournals.orgnih.govnih.govresearchgate.netsemanticscholar.org. The signaling pathway for NO generation involves the activation of endothelial nitric oxide synthase (eNOS) researchgate.netahajournals.orgoup.comcdnsciencepub.comnih.govresearchgate.netsemanticscholar.org. This activation is frequently mediated by Ca2+-calmodulin signaling taylorandfrancis.comresearchgate.netahajournals.orgoup.comcdnsciencepub.com. Additionally, bradykinin stimulates the synthesis of prostaglandins (B1171923) (PGs), which are lipid mediators involved in inflammation, pain perception, and vascular homeostasis nih.govportlandpress.comahajournals.orgnih.govdroracle.ai. Prostaglandin (B15479496) production typically involves the release of arachidonic acid from cell membrane phospholipids, followed by its conversion to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, and subsequent transformation into specific prostaglandins by dedicated synthases portlandpress.comahajournals.orgdroracle.ai. This PG synthesis pathway can also be influenced by Ca2+-calmodulin-dependent mechanisms nih.gov. Prostaglandins themselves can sensitize sensory nerve endings and potentiate the action of bradykinin, underscoring a complex interplay in pain and inflammatory processes droracle.ai.

The activity of endothelial nitric oxide synthase (eNOS) is tightly regulated by intracellular calcium levels and its binding to calmodulin taylorandfrancis.comresearchgate.netahajournals.orgoup.com. Following bradykinin stimulation, the increase in intracellular Ca2+ concentration facilitates the formation of a Ca2+-calmodulin complex taylorandfrancis.comresearchgate.netahajournals.orgoup.com. This complex then binds to eNOS, promoting its activation and leading to the subsequent production of NO taylorandfrancis.comresearchgate.netahajournals.orgoup.com. This mechanism represents a key pathway through which bradykinin mediates its vasodilatory effects taylorandfrancis.comresearchgate.netahajournals.orgcdnsciencepub.comsemanticscholar.org. In contrast to eNOS, inducible NOS (iNOS) exhibits a high affinity for calmodulin and remains constitutively active even at basal Ca2+ levels researchgate.net.

Bradykinin signaling, primarily mediated by the B2 receptor, also triggers the activation of various mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK researchgate.netnih.govresearchgate.netebi.ac.ukahajournals.orgresearchgate.netsemanticscholar.orgoup.comnih.govhkust.edu.hknih.govmdpi.comphysiology.orgnih.govresearchgate.netphysiology.orgahajournals.org. This activation typically involves a signaling cascade initiated by G protein coupling, leading to the activation of PLC, protein kinase C (PKC), and tyrosine kinases such as Src researchgate.netnih.govebi.ac.ukahajournals.orgresearchgate.netsemanticscholar.orgoup.comnih.govhkust.edu.hknih.govmdpi.comphysiology.orgresearchgate.netphysiology.orgahajournals.org. For example, BK can activate ERK through Gq/11-PLC-PKC pathways researchgate.netnih.govebi.ac.ukmdpi.comphysiology.org, as well as via Src kinase and MAPK kinase physiology.org. In certain cellular contexts, BK-induced ERK activation is calcium-dependent and can promote cell proliferation and migration researchgate.netoup.comnih.gov. The specific MAPK pathway activated can vary depending on the cell type and the nature of the stimulus, with ERK generally associated with proliferation and differentiation, while JNK and p38 are more commonly linked to cellular stress responses physiology.orgahajournals.org. Furthermore, there is evidence of cross-talk between GPCRs and receptor tyrosine kinases (RTKs), where GPCR activation can lead to RTK transactivation and subsequent MAPK activation capes.gov.broup.comnih.govhkust.edu.hk.

Biosynthesis and Release of Nitric Oxide (NO) and Prostaglandins

Receptor Desensitization, Internalization, and Recycling Dynamics

The signaling pathways activated by bradykinin receptors are subject to dynamic regulation, including desensitization, internalization, and recycling, which modulate cellular responsiveness to sustained stimulation.

Bradykinin receptors, B1R and B2R, exhibit distinct regulatory patterns in response to prolonged stimulation researchgate.net. The B2 receptor is constitutively expressed and mediates rapid, acute responses, whereas the B1 receptor is typically induced by inflammatory mediators and tissue injury, playing a role in more sustained inflammatory and pain responses nih.govscielo.braacrjournals.orgresearchgate.netnih.gov. Activation of the B1R is associated with persistent signaling, potentially contributing to chronic inflammation and tissue repair processes scielo.brresearchgate.net. While B2R is ubiquitously expressed, B1R expression is usually low in healthy tissues but significantly upregulated under pathological conditions such as inflammation or injury nih.govscielo.braacrjournals.orgnih.gov. This disparity in expression and signaling duration suggests specialized roles in both physiological and pathological contexts. For instance, following myocardial infarction, elevated levels of kinins and B1R expression are observed, indicating a potential involvement in the chronic phase of inflammation and tissue repair scielo.br. The precise molecular mechanisms governing the desensitization, internalization, and recycling of these receptors under sustained stimulation are complex, often involving receptor phosphorylation, β-arrestin recruitment, and subsequent endocytosis. However, specific comparative details for B1R versus B2R under various conditions are still areas of active research pnas.org.

Data Tables

To illustrate the complex signaling networks involved in bradykinin action, the following tables summarize key components and pathways:

Table 1: Key Downstream Signaling Pathways Activated by Bradykinin Receptors

| Receptor | G Protein Coupling | Primary Enzyme Activation | Second Messengers Generated | Key Downstream Kinases/Effectors | Primary Biological Effects (Examples) |

| B2R | Gq/11 | Phospholipase C (PLC) | IP3, DAG, Ca2+ | PKC, Ca2+-Calmodulin, MAPK (ERK, JNK, p38) | Vasodilation, NO production, smooth muscle contraction, inflammation, pain |

| B1R | Gq/11, Gi | Phospholipase C (PLC) | IP3, DAG, Ca2+ | PKC, Ca2+-Calmodulin, MAPK (ERK, JNK, p38) | Sustained inflammation, inflammatory pain, cell proliferation |

Note: B1R signaling can also involve suppression of cAMP production via adenylyl cyclase inhibition nih.gov.

Table 2: Bradykinin-Induced Nitric Oxide (NO) and Prostaglandin (PG) Synthesis

| Pathway Component | Key Enzymes/Proteins Involved | Mechanism of Activation by BK | Primary Role in BK Signaling |

| Nitric Oxide (NO) Synthesis | Endothelial Nitric Oxide Synthase (eNOS) | Ca2+-Calmodulin binding, phosphorylation (e.g., Ser1177) | Vasodilation, regulation of vascular tone |

| Prostaglandin (PG) Synthesis | Phospholipase A2 (PLA2), Cyclooxygenase (COX-1/COX-2), PG Synthases | Ca2+-Calmodulin dependent activation of PLA2, arachidonic acid release, COX activity | Inflammation, pain sensitization, vascular tone modulation |

Table 3: Mitogen-Activated Protein Kinase (MAPK) Pathway Activation by Bradykinin

| MAPK Pathway | Upstream Activators (Examples) | Associated Kinases/Adapter Proteins | Cellular Responses (Examples) |

| ERK (p44/p42) | Gq/11, PLC, PKC, Src, Ca2+ | Raf-1, MEK, p125FAK, Grb2, Shc | Cell proliferation, migration, gene expression, mitogenesis |

| JNK | Gq/11, Stress stimuli | MAPKKs, MEKKs | Cellular stress response, apoptosis, inflammation |

| p38 MAPK | Gq/11, Stress stimuli | MAPKKs, MEKKs | Cellular stress response, inflammation, differentiation |

Note: The specific activation pathways and resulting cellular responses can be cell-type dependent and involve complex cross-talk with other signaling pathways, including receptor tyrosine kinases (RTKs) capes.gov.broup.comnih.govhkust.edu.hk.

The detailed understanding of these molecular pathways provides a foundation for exploring the multifaceted roles of bradykinin and its receptors in health and disease.

Enzymatic Regulation and Metabolism of Bradykinin

Key Kininase Enzymes Involved in Bradykinin (B550075) Degradation

Bradykinin is susceptible to cleavage at multiple peptide bonds by a variety of endopeptidases and exopeptidases. nih.gov The inactivation of bradykinin for its primary receptor, the B2 receptor, occurs when any of its peptide bonds are cleaved. nih.gov The relative importance of each kininase depends on its specific location, its accessibility to bradykinin, and the presence of other degrading enzymes. nih.govahajournals.org The primary enzymes responsible for bradykinin metabolism in human plasma are metallopeptidases. mdpi.comnih.gov

Angiotensin-Converting Enzyme (ACE, Kininase II)

Angiotensin-converting enzyme (ACE), also known as kininase II, is a dipeptidyl carboxypeptidase that is a central component of the renin-angiotensin system. medchemexpress.comwikipedia.org It is considered the most important and primary enzyme responsible for the degradation of bradykinin in the circulation and various tissues. researchgate.netresearchgate.netfrontiersin.org ACE is strategically located as an ectoenzyme on the surface of endothelial cells, particularly abundant in the lungs, as well as in plasma. ahajournals.orgfrontiersin.orgahajournals.org

ACE inactivates bradykinin by cleaving the C-terminal dipeptide, Pro⁷-Phe⁸, to produce the metabolite bradykinin-(1-7). researchgate.netphysiology.org This initial cleavage is followed by the removal of the Phe⁵-Ser⁶ bond, resulting in the stable and inactive pentapeptide bradykinin-(1-5). researchgate.netresearchgate.net The inhibition of ACE by ACE inhibitor drugs leads to increased levels of bradykinin, which contributes to their blood pressure-lowering effects. wikipedia.org In human plasma, ACE is the main degradation pathway for bradykinin. mdpi.comunimi.it

Aminopeptidases (e.g., Aminopeptidase (B13392206) P)

Aminopeptidase P (APP) is a metallopeptidase that plays a significant, albeit generally secondary, role in bradykinin metabolism. unimi.itnih.gov APP specifically cleaves the Arg¹-Pro² bond at the N-terminus of bradykinin. acs.orgpsu.edu While ACE is the primary kininase, APP's contribution becomes more significant when ACE is inhibited. nih.govnih.gov Studies have shown that in the presence of ACE inhibitors, the degradation of bradykinin is significantly enhanced by APP. nih.gov

APP exists in both membrane-bound and cytosolic forms and is responsible for degrading about 20-25% of circulating bradykinin. allenpress.com It is also the primary enzyme for the degradation of des-Arg⁹-bradykinin, an active metabolite of bradykinin. mdpi.comallenpress.com

Carboxypeptidases (e.g., Carboxypeptidase N, Carboxypeptidase M)

Carboxypeptidases, also referred to as kininase I, are enzymes that cleave the C-terminal arginine (Arg⁹) from bradykinin. researchgate.netphysiology.org This action produces des-Arg⁹-bradykinin, which is not an inactive metabolite but rather a specific agonist for the kinin B1 receptor, a receptor type that is typically expressed during tissue injury and inflammation. mdpi.comfrontiersin.org

Carboxypeptidase N (CPN) is a carboxypeptidase found in plasma. ahajournals.orgphysiology.org While it contributes to bradykinin metabolism, it is generally considered a minor pathway unless ACE is inhibited. mdpi.comnih.govphysiology.org

Carboxypeptidase M (CPM) is a membrane-bound ectoenzyme that is widely distributed and often co-localized with kinin receptors on cell membranes. researchgate.netahajournals.org

The role of carboxypeptidases may become more dominant when bradykinin concentrations are high. frontiersin.org

Neutral Endopeptidases (e.g., Neprilysin (NEP 24.11), Endopeptidase 24.15)

Neutral endopeptidases are another class of enzymes involved in the breakdown of bradykinin.

Neprilysin (NEP, Neutral Endopeptidase 24.11) is a zinc metalloendopeptidase present on the surface of various cells, including endothelial cells. elsevier.esscielo.brcfrjournal.com It inactivates bradykinin by cleaving it at the Pro⁷-Phe⁸ bond, similar to ACE. researchgate.netphysiology.org NEP can also cleave other vasoactive peptides. elsevier.esrevespcardiol.org While ACE is typically the dominant kininase, NEP plays a significant role in bradykinin degradation in various tissues and its contribution can be substantial. ahajournals.orgmdpi.comfrontiersin.org Inhibition of NEP can potentiate the effects of bradykinin. ahajournals.org

Endopeptidase 24.15 is another endopeptidase that has been identified as a kininase capable of degrading bradykinin. nih.gov

Factors Influencing Bradykinin Half-Life and Tissue Levels

The half-life of bradykinin in circulation is remarkably short, estimated to be between 17 and 34 seconds. researchgate.netnih.govencyclopedia.pub This rapid degradation is a key factor in ensuring that its potent effects are primarily localized to the site of its release. ahajournals.orgresearchgate.net Several factors influence this short half-life and the resulting tissue concentrations:

Enzyme Concentration and Location: The high concentration of kininases, particularly ACE, on the vascular endothelium of the lungs means that a significant portion of circulating bradykinin is cleared in a single pass through the pulmonary circulation. ahajournals.orgpsu.edu The membrane localization of ACE, NEP, and carboxypeptidase M positions them ideally to regulate bradykinin's access to its B2 receptors on vascular tissue. ahajournals.org

Enzyme Kinetics (Km): The Michaelis constant (Km) of an enzyme for bradykinin influences its degradation rate. Enzymes with a low Km, like ACE, are predominant in metabolizing bradykinin at low physiological concentrations. In contrast, enzymes with a higher Km, such as carboxypeptidases, may play a more significant role when bradykinin levels are high. frontiersin.org

Presence of Inhibitors: Pharmacological inhibition of key kininases, most notably ACE inhibitors, significantly increases the half-life of bradykinin. wikipedia.orgnih.gov When ACE is blocked, other metabolic pathways, such as those involving aminopeptidase P and neprilysin, become more prominent in bradykinin degradation. nih.govnih.gov

Genetic Factors: Genetic variations, such as polymorphisms in the gene for aminopeptidase P (XPNPEP2), can lead to decreased enzyme activity and may influence an individual's capacity to metabolize bradykinin. allenpress.com Similarly, the insertion/deletion (I/D) polymorphism of the ACE gene can affect ACE activity and modulate the half-life of bradykinin. nih.gov

Pathophysiological Conditions: In certain disease states, the expression and activity of kininases can be altered, thereby affecting bradykinin levels. For instance, increased vascular ACE activity is observed in some models of hypertension. ahajournals.org

Tissue-Specific Contribution to Bradykinin Degradation

The degradation of bradykinin is not uniform throughout the body; instead, it exhibits significant tissue-specific variations. frontiersin.org The relative importance of different kininases depends on their abundance and localization within a particular tissue or vascular bed. nih.gov

In human plasma , at physiological (nanomolar) concentrations, ACE is the predominant enzyme responsible for bradykinin inactivation, accounting for over 90% of its degradation. physiology.org Carboxypeptidase N (CPN) plays a minor role at these low concentrations. However, at higher (micromolar) concentrations, the role of CPN becomes dominant. physiology.org

The pulmonary circulation is a major site of bradykinin clearance from the blood. The high concentration of ACE on the surface of pulmonary endothelial cells leads to the efficient removal of bradykinin as it passes through the lungs. nih.gov Studies in rats have shown that ACE is the dominant peptidase in the pulmonary vascular bed, with lesser roles for aminopeptidase P, carboxypeptidase, and neprilysin. frontiersin.org

In the heart , both ACE and NEP contribute to bradykinin metabolism. frontiersin.orgnih.gov Studies on isolated perfused rat hearts have demonstrated that ACE is the primary enzyme involved in the degradation of bradykinin during a single passage through the coronary vasculature. nih.gov However, NEP also plays a significant role, particularly in the interstitial compartment of the heart. frontiersin.org

The kidney is another important organ for bradykinin metabolism. In the isolated perfused rat kidney, ACE was found to be the dominant peptidase, with no significant contribution from NEP, carboxypeptidase, or aminopeptidase P. frontiersin.org However, studies on renal brush border membranes have shown a contribution from NEP that was equal to or greater than that of ACE. frontiersin.org

In the vasculature , the relative roles of these enzymes can also differ. For instance, in isolated human small resistance vessels, ACE played a greater role than neprilysin in bradykinin metabolism. frontiersin.org Conversely, in the mesenteric arterial bed of rats, the vasodilator response to bradykinin was potentiated by ACE inhibition but not by carboxypeptidase or neprilysin inhibition. frontiersin.org

The following interactive table summarizes the key enzymes involved in bradykinin degradation and their primary sites of action.

| Enzyme | Primary Site(s) of Action | Primary Metabolite(s) |

| Angiotensin-Converting Enzyme (ACE) | Lungs, Plasma, Endothelium | Bradykinin-(1-7) |

| Aminopeptidase P (APP) | Plasma, Endothelium | Bradykinin-(2-9) |

| Neutral Endopeptidase (NEP) | Kidney, Heart, Lungs | Bradykinin-(1-7) |

| Carboxypeptidase N (CPN) | Plasma | des-Arg⁹-bradykinin |

This next table provides a more detailed look at the tissue-specific contributions to bradykinin degradation based on various research findings.

| Tissue/System | Dominant Degrading Enzyme(s) | Supporting Research Findings |

| Human Plasma | Angiotensin-Converting Enzyme (at physiological concentrations) | At nanomolar concentrations, >90% of bradykinin is degraded by ACE. physiology.org |

| Pulmonary Circulation | Angiotensin-Converting Enzyme | ACE is the predominant kininase in the rat pulmonary vascular bed. frontiersin.org |

| Heart | Angiotensin-Converting Enzyme, Neutral Endopeptidase | In the isolated perfused rat heart, ACE is the major degrading enzyme, with NEP playing a role in the interstitial compartment. frontiersin.orgnih.gov |

| Kidney | Angiotensin-Converting Enzyme, Neutral Endopeptidase | ACE is dominant in the isolated perfused rat kidney, while NEP shows significant activity in renal brush border membranes. frontiersin.org |

| Vasculature | Angiotensin-Converting Enzyme | ACE plays a greater role than neprilysin in isolated human small resistance vessels. frontiersin.org |

Pharmacological Modulation of Bradykinin Receptors and System

Design and Development of Bradykinin (B550075) Receptor Agonists

The development of bradykinin receptor agonists aims to mimic the beneficial effects of endogenous kinins, such as bradykinin and kallidin (B13266). These effects include vasodilation, which can be cardioprotective, and increasing the permeability of the blood-brain barrier to enhance drug delivery. nih.govaustinpublishinggroup.com

Bradykinin B1 Receptor Agonists (e.g., Lys-[Des-Arg9]-Bradykinin)

The bradykinin B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury. nih.govnih.gov This makes it a specific target for therapeutic intervention in chronic inflammatory conditions.

Lys-[Des-Arg9]-Bradykinin is a potent and highly selective agonist for the B1 receptor. medchemexpress.comadooq.com It is a naturally occurring metabolite of Lys-bradykinin (kallidin). Research has shown that this compound has a high affinity for human, mouse, and rabbit B1 receptors, with Ki values of 0.12 nM, 1.7 nM, and 0.23 nM, respectively, while exhibiting low activity at B2 receptors. medchemexpress.comadooq.com Studies have demonstrated that Lys-[Des-Arg9]-Bradykinin can influence immune responses by modulating the function of dendritic cells. atsjournals.org For instance, it has been shown to enhance the secretion of IL-12p70 by mature human monocyte-derived dendritic cells. medchemexpress.com

Bradykinin B2 Receptor Agonists (e.g., Bradykinin itself)

The bradykinin B2 receptor is constitutively expressed in a wide range of tissues and mediates most of the physiological effects of bradykinin under normal conditions, including vasodilation and smooth muscle contraction. nih.govfrontiersin.org Stimulation of B2 receptors is implicated in powerful cardioprotective mechanisms. nih.gov

Bradykinin itself is the primary endogenous agonist for the B2 receptor. rndsystems.com It is a nonapeptide that plays a crucial role in vasodilation, which contributes to lowering blood pressure. medchemexpress.comwikipedia.org The therapeutic potential of B2 receptor agonists lies in their ability to mimic the beneficial cardiovascular effects of bradykinin, such as preventing hypertension, ischemic heart disease, and heart failure. nih.gov However, the development of synthetic B2 receptor agonists has been challenging due to the pro-inflammatory effects also mediated by this receptor. nih.gov

Design and Development of Bradykinin Receptor Antagonists

The development of bradykinin receptor antagonists is a major focus of research aimed at treating conditions where the bradykinin system is overactive, such as in inflammatory diseases, pain, and certain types of edema. acs.orgnih.govnih.gov

Bradykinin B1 Receptor Antagonists (e.g., R-954, ELN-441958, BI 1026706 as preclinical tools)

Given the inducible nature of the B1 receptor in pathological states, its antagonists are being investigated for treating chronic pain and inflammation. nih.gov

R-954 : This is a potent and selective peptide antagonist for the kinin B1 receptor. nih.gov Preclinical studies have explored its potential in various conditions. Research has shown its ability to inhibit Ehrlich tumor growth in rodents and suggests it may have anti-inflammatory and anti-angiogenic effects. nih.govpatsnap.com R-954 has demonstrated a favorable preclinical pharmacological and pharmacokinetic profile, with half-lives of 1.9-2.7 hours in rats. nih.gov

ELN-441958 : A potent, competitive, and selective non-peptide B1 receptor antagonist, ELN-441958 has a Ki of 0.26 nM against the native human B1 receptor. medchemexpress.comselleckchem.combioscience.co.uk It exhibits good oral bioavailability and metabolic stability. medchemexpress.comapexbt.com In preclinical models, it has been shown to reduce thermal hyperalgesia. apexbt.com

BI 1026706 : This compound is an orally administered small molecule antagonist of the B1 receptor. nus.edu.sgozmosi.com It has been investigated in preclinical and clinical studies for conditions like diabetic macular edema and pulmonary inflammation, though it did not show significant anti-inflammatory effects in a human bronchial LPS challenge model. nus.edu.sgnih.govnih.gov

Bradykinin B2 Receptor Antagonists (e.g., Anatibant, Icatibant as preclinical tools)

Antagonists of the B2 receptor are primarily aimed at treating acute inflammatory conditions and hereditary angioedema. nih.govacs.org

Anatibant : A small molecule B2 receptor antagonist that reached clinical trials but was discontinued due to a lack of efficacy in treating traumatic brain injury. nih.gov

Icatibant (HOE-140) : A potent and specific synthetic peptide antagonist of the bradykinin B2 receptor with a Ki of 0.798 nM. medchemexpress.com It is used clinically for the treatment of acute attacks of hereditary angioedema. wikipedia.orgmhmedical.com Preclinical research has extensively used Icatibant as a tool to investigate the roles of the B2 receptor in various physiological and pathological processes. nih.gov

Enzyme Inhibitors Targeting Bradykinin Metabolism

An alternative strategy to modulate the bradykinin system is to inhibit the enzymes that degrade bradykinin, thereby prolonging its effects. wikipedia.org The primary enzymes responsible for bradykinin metabolism are Angiotensin-Converting Enzyme (ACE, also known as kininase II) and, to a lesser extent, neutral endopeptidase (NEP) and aminopeptidase (B13392206) P (APP). nih.govnih.gov

Angiotensin-Converting Enzyme (ACE) Inhibitors : These drugs are widely used to treat hypertension and heart failure. wikipedia.org By inhibiting ACE, they not only block the conversion of angiotensin I to the vasoconstrictor angiotensin II but also prevent the breakdown of bradykinin. wikipedia.orgmdpi.com The resulting increase in bradykinin levels contributes to the vasodilation and blood pressure-lowering effects of ACE inhibitors. mdpi.commdpi.com However, this mechanism is also responsible for side effects like dry cough and angioedema. mdpi.com

Neprilysin (NEP) Inhibitors : NEP is another enzyme that degrades bradykinin. nih.govahajournals.org Inhibitors of NEP, sometimes used in combination with ACE inhibitors, can also increase bradykinin levels. ahajournals.org Omapatrilat, a vasopeptidase inhibitor that blocks both ACE and NEP, was developed but showed a higher risk of angioedema, likely due to the potentiation of bradykinin. nih.gov This highlights the delicate balance required when targeting bradykinin metabolism. nih.gov

Data Tables

Table 1: Bradykinin Receptor Agonists

| Compound | Receptor Target | Type | Key Research Findings |

|---|---|---|---|

| Lys-[Des-Arg9]-Bradykinin | B1 | Endogenous Peptide | Potent and selective agonist with high affinity for human, mouse, and rabbit B1 receptors. Modulates immune cell function. medchemexpress.comadooq.com |

Table 2: Bradykinin Receptor Antagonists

| Compound | Receptor Target | Type | Key Research Findings |

|---|---|---|---|

| R-954 | B1 | Peptide | Potent and selective antagonist. Showed anti-tumor and anti-inflammatory effects in preclinical models. nih.govnih.govpatsnap.com |

| ELN-441958 | B1 | Non-Peptide | High-affinity competitive antagonist with good oral bioavailability. Reduced hyperalgesia in animal models. medchemexpress.comapexbt.com |

| BI 1026706 | B1 | Non-Peptide | Orally active antagonist. Investigated for diabetic macular edema and inflammation. nus.edu.sgnih.gov |

| Anatibant | B2 | Non-Peptide | Discontinued in clinical trials for traumatic brain injury due to lack of efficacy. nih.gov |

Table 3: Enzyme Inhibitors of Bradykinin Metabolism

| Inhibitor Class | Primary Enzyme Target | Mechanism of Action | Therapeutic Use/Research Focus |

|---|---|---|---|

| ACE Inhibitors | Angiotensin-Converting Enzyme (Kininase II) | Prevents degradation of bradykinin, increasing its levels and effects. | Hypertension, Heart Failure. wikipedia.orgmdpi.com |

Kallikrein Inhibitors

Inhibiting the production of bradykinin at its source is a direct therapeutic approach, particularly for conditions characterized by bradykinin overproduction, such as hereditary angioedema (HAE) nih.govnih.gov. In HAE, a deficiency of C1 esterase inhibitor (C1-INH) leads to dysregulated activation of the contact system, resulting in excessive plasma kallikrein activity and subsequent bradykinin generation nih.gov.

Strategies to counteract this include:

C1-INH Replacement: Supplying an exogenous source of C1-INH restores the inhibition of key enzymes in the bradykinin-forming cascade, including plasma kallikrein mdpi.comnih.gov.

Direct Kallikrein Inhibition: Small molecule or biologic inhibitors can directly target and inactivate plasma kallikrein. Ecallantide is a notable example of a plasma kallikrein inhibitor that has been evaluated for the treatment of acute HAE attacks by preventing the cleavage of HMWK to bradykinin mdpi.comnih.govnih.gov.

These inhibitors effectively down-regulate the production of bradykinin, thereby preventing the subsequent increase in vascular permeability and tissue swelling that characterize angioedema nih.gov.

| Inhibitor Class | Target Enzyme | Mechanism of Action | Therapeutic Application | Example |

| Endogenous Regulator | Plasma Kallikrein, Factor XIIa | Restores physiological inhibition of the contact system cascade | Hereditary Angioedema (HAE) | C1 Esterase Inhibitor (C1-INH) |

| Direct Inhibitor | Plasma Kallikrein | Directly binds and inactivates plasma kallikrein, preventing bradykinin formation | Hereditary Angioedema (HAE) | Ecallantide |

Angiotensin-Converting Enzyme (ACE) Inhibitors and Bradykinin Potentiation

Angiotensin-converting enzyme (ACE), also known as kininase II, is a key enzyme in the renin-angiotensin system, where it converts angiotensin I to the potent vasoconstrictor angiotensin II nih.gov. Crucially, ACE is also one of the primary enzymes responsible for the degradation of bradykinin into inactive fragments wikipedia.org.

ACE inhibitors (ACEIs) are widely used to treat hypertension and heart failure nih.gov. Their therapeutic effect is twofold:

They decrease the production of angiotensin II, leading to vasodilation and reduced blood pressure frontiersin.org.

They inhibit the degradation of bradykinin, leading to increased local concentrations of this potent vasodilator nih.govwikipedia.orgfrontiersin.org.

This elevation of bradykinin levels contributes significantly to the beneficial cardiovascular effects of ACE inhibitors nih.govnih.gov. The potentiation of bradykinin by ACEIs goes beyond simply blocking its breakdown; it may also involve mechanisms like blocking the desensitization of bradykinin B2 receptors nih.gov. However, this increased bradykinin activity is also responsible for some of the hallmark side effects of ACE inhibitors, most notably a persistent dry cough and, more seriously, angioedema wikipedia.orgfrontiersin.org. The risk of ACEI-induced angioedema is about one-third of acute cases presenting to emergency rooms in the United States frontiersin.org.

| ACE Inhibitor | Effect on Angiotensin II | Effect on Bradykinin | Therapeutic Benefit | Associated Side Effect |

| Captopril | Decrease | Increase (Potentiation) | Blood pressure reduction | Dry cough, Angioedema |

| Enalapril | Decrease | Increase (Potentiation) | Blood pressure reduction | Dry cough, Angioedema |

| Quinaprilat | Decrease | Increase (Potentiation) | Blood pressure reduction | Dry cough, Angioedema |

Neprilysin Inhibitors and Bradykinin Levels

Neprilysin, also known as neutral endopeptidase, is another important peptidase involved in the breakdown of several vasoactive peptides, including bradykinin and natriuretic peptides nih.govnih.gov. Inhibiting neprilysin has been explored as a therapeutic strategy to leverage the beneficial effects of these endogenous peptides.

The clinical application of neprilysin inhibitors has evolved:

Dual ACE/Neprilysin Inhibition: Omapatrilat, a drug that inhibits both ACE and neprilysin, was developed to maximize vasodilation by preventing the breakdown of both bradykinin and natriuretic peptides nih.govresearchgate.net. While effective in lowering blood pressure, this dual inhibition led to a significantly higher incidence of angioedema compared to ACE inhibitors alone, due to the profound accumulation of bradykinin nih.govnih.govresearchgate.netduke.edu.

Angiotensin Receptor-Neprilysin Inhibitors (ARNIs): To avoid the high risk of angioedema associated with dual ACE/neprilysin inhibition, a new class of drugs was developed that combines a neprilysin inhibitor with an angiotensin receptor blocker (ARB). LCZ696 (sacubitril/valsartan) is the first-in-class ARNI approved for heart failure nih.govresearchgate.net. This combination allows neprilysin inhibition to increase levels of beneficial natriuretic peptides and bradykinin, while the ARB component blocks the negative effects of the renin-angiotensin system, providing a safer and more effective therapeutic window nih.govnih.govduke.edu. While the risk of angioedema is lower than with omapatrilat, it remains a concern due to the elevated bradykinin levels nih.govresearchgate.net.

| Drug | Target Enzymes | Effect on Bradykinin | Clinical Use | Angioedema Risk |

| Omapatrilat | Neprilysin & ACE | Significant Increase | Investigational (Hypertension) | High |

| LCZ696 (Sacubitril/Valsartan) | Neprilysin (Sacubitril) & AT1 Receptor (Valsartan) | Moderate Increase | Heart Failure | Low to Moderate |

Peptide Plasticity and Peptidomimetic Strategies in Ligand Design

The native bradykinin peptide is a small, fragile molecule susceptible to rapid enzymatic degradation nih.gov. This inherent instability has driven extensive research into modifying its structure to create more robust and targeted therapeutic agents. This field, known as peptide plasticity and peptidomimetic design, involves altering the peptide's structure to enhance its pharmacological properties nih.govresearchgate.net.

Key strategies in the design of bradykinin-related ligands include:

Improving Stability: Replacing peptide bonds that are vulnerable to cleavage by peptidases like ACE or neprilysin can significantly prolong the ligand's half-life researchgate.netnih.gov.

Enhancing Receptor Selectivity: Modifications can be made to increase a ligand's affinity and selectivity for either the B1 or B2 bradykinin receptor subtypes nih.govnih.gov. For example, Sar[D-Phe8]desArg9-BK is a potent and selective B1 receptor agonist nih.gov.

Developing Antagonists: Decades of structure-activity relationship studies have led to the development of peptide analogues that act as receptor antagonists. Icatibant, a selective B2 receptor antagonist, is a clinically used example that resulted from this research mdpi.comnih.gov.

Creating Bifunctional Ligands: Peptide ligands can be conjugated with other molecules, such as fluorophores, drugs, or even fused with proteins, to create bifunctional agents for therapeutic or diagnostic purposes nih.govresearchgate.net.

The complex structure of Aahtp-bradykinin serves as a clear illustration of these advanced peptidomimetic strategies. Its chemical structure reveals multiple modifications from the native bradykinin sequence, including the incorporation of an adamantane-1-carbonyl group and thiophen-2-yl moieties uni.lu. Such extensive alterations are characteristic of efforts to create novel ligands with tailored properties, potentially including enhanced resistance to degradation, altered receptor binding affinity, or novel functional activities that differ from the parent peptide.

Biological Roles and Pathophysiological Involvement in Animal Models and in Vitro Systems

Regulation of Vascular Tone and Permeability

Aahtp-bradykinin, a potent vasoactive peptide, plays a critical role in modulating the tone and permeability of blood vessels. nih.gov Its effects are multifaceted, influencing both the relaxation and contraction of vascular smooth muscle, as well as the integrity of the endothelial barrier. wikipedia.orgnih.gov These actions are primarily mediated through its interaction with specific B1 and B2 receptors located on endothelial and smooth muscle cells. nih.govmdpi.com

The vasodilatory effects of this compound are predominantly dependent on an intact endothelium. embopress.orgnih.gov Upon binding to its B2 receptors on endothelial cells, this compound triggers a cascade of intracellular events leading to the release of several relaxing factors. embopress.orgscielo.brijmrhs.com

One of the primary mechanisms involves the production of nitric oxide (NO). embopress.org The activation of B2 receptors stimulates endothelial nitric oxide synthase (eNOS) to produce NO, which then diffuses to the underlying vascular smooth muscle cells. embopress.org There, it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation. embopress.orgnih.gov

In addition to NO, prostacyclin (PGI2) also contributes to this compound-induced vasodilation. scielo.brnih.gov The binding of this compound to its receptors can stimulate the release of PGI2, which acts on vascular smooth muscle cells to increase cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in relaxation. nih.gov

Furthermore, in some vascular beds, an endothelium-derived hyperpolarizing factor (EDHF) is released in response to this compound, contributing to vasodilation independently of NO and PGI2. scielo.br This factor is thought to act by opening potassium channels on vascular smooth muscle cells, leading to hyperpolarization and relaxation. scielo.br

| Mediator | Mechanism of Action | Effect on Vascular Smooth Muscle |

|---|---|---|

| Nitric Oxide (NO) | Activation of guanylate cyclase, leading to increased cGMP. embopress.orgnih.gov | Relaxation. embopress.org |

| Prostacyclin (PGI2) | Increased cAMP levels. nih.gov | Relaxation. nih.gov |

| Endothelium-Derived Hyperpolarizing Factor (EDHF) | Opening of potassium channels, leading to hyperpolarization. scielo.br | Relaxation. scielo.br |

This compound is a potent mediator of increased vascular permeability, leading to the extravasation of plasma fluid and proteins from the bloodstream into the surrounding tissues. aopwiki.orgamegroups.org This effect is a hallmark of inflammation and contributes to the formation of edema. amegroups.org The primary mechanism involves the binding of this compound to B2 receptors on endothelial cells, which triggers a series of intracellular signaling events. nih.govnih.gov

Activation of these receptors leads to an increase in intracellular calcium concentrations. amegroups.org This calcium influx, in turn, can induce changes in the endothelial cell structure, including the contraction of endothelial cells and the reorganization of junctional proteins like VE-cadherin and claudin-5. nih.gov This disruption of the endothelial barrier creates gaps between the cells, allowing for the leakage of plasma. mdpi.com

In some contexts, the effect of this compound on vascular permeability can be partially mediated by the release of other inflammatory mediators, such as tachykinins from sensory nerve terminals. nih.gov However, studies in rat knee joints have shown that this compound can induce plasma extravasation directly through B2 receptor activation, without the necessary involvement of sensory nerves or mast cell products. nih.gov

| Experimental Model | Key Findings | Primary Receptor Involved |

|---|---|---|

| Rat Knee Joint | This compound induced significant plasma extravasation. nih.govnih.gov | B2 Receptor. nih.govnih.gov |

| Human Dermis Microvascular Endothelial Cells (in vitro) | Increased permeability to dextran (B179266) and downregulation of VE-cadherin and claudin-5. nih.gov | B2 Receptor. nih.gov |

| Guinea Pig Airways | Airway microvascular leakage was mediated by B2 receptors and partially by tachykinin release. nih.gov | B2 Receptor. nih.gov |

In addition to its effects on vascular smooth muscle, this compound can also induce the contraction of non-vascular smooth muscle, such as that found in the bronchi and the gastrointestinal tract. wikipedia.org This action is generally mediated through the activation of B2 receptors on the smooth muscle cells themselves. ijmrhs.com Contraction of bronchial smooth muscle can lead to bronchoconstriction, a key feature of asthma. unito.itphysio-pedia.com In the gut, this compound-induced smooth muscle contraction contributes to peristalsis. physio-pedia.com

Contributions to Inflammatory Processes

This compound is a key pro-inflammatory mediator, playing a significant role in both the initiation and amplification of inflammatory responses. aopwiki.orgunito.itgvn.orgscielo.br Its actions are mediated through the activation of both B1 and B2 receptors, which are often upregulated during inflammation. nih.govscielo.br

A critical aspect of this compound's pro-inflammatory activity is its ability to stimulate the release of other inflammatory mediators and cytokines from various cell types. aopwiki.orgunito.it For instance, this compound can induce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). aopwiki.orgnih.gov

In human airway smooth muscle cells, this compound has been shown to significantly increase the expression of IL-6. aopwiki.org This effect is thought to be regulated by the p38 MAPK and ERK1/2 pathways. aopwiki.org Similarly, in human lung fibroblasts, this compound stimulates the production of both IL-6 and IL-8 through ERK- and p38 MAPK-dependent mechanisms. aopwiki.org The activation of the NF-κB pathway is another important mechanism through which this compound can lead to the production of pro-inflammatory mediators like TNF-α and IL-1. aopwiki.org

| Cell Type | Induced Mediator/Cytokine | Signaling Pathway Implicated |

|---|---|---|

| Human Airway Smooth Muscle Cells | IL-6. aopwiki.org | p38 MAPK and ERK1/2. aopwiki.org |

| Human Lung Fibroblasts | IL-6, IL-8. aopwiki.org | ERK and p38 MAPK. aopwiki.org |

| General | TNF-α, IL-1. aopwiki.org | NF-κB. aopwiki.org |

The involvement of this compound in inflammatory processes has been demonstrated in various animal models of both acute and chronic inflammation. nih.gov For example, in a rat model of acute inflammation induced by carrageenan, levels of immunoreactive bradykinin (B550075) were found to be significantly increased. nih.gov Similarly, in a model of chronic inflammation like rheumatoid arthritis, circulating levels of bradykinin were also elevated compared to control subjects. nih.gov

In formalin-induced paw edema, another model that mimics aspects of human arthritis, this compound is involved in both the early neurogenic phase and the later inflammatory phase. mdpi.comdergipark.org.tr Furthermore, in models of neuropathic pain, the B1 receptor for this compound plays a crucial role as a central inflammatory mediator. scielo.br Studies using B1 receptor knockout mice have shown decreased hyperalgesia following nerve injury, confirming the importance of this pathway. scielo.br

The B2 receptor is primarily involved in the acute phase of inflammation, mediating effects such as vascular permeability and pain, while the B1 receptor is more associated with the chronic phase, promoting leukocyte migration and edema. mdpi.com

Inflammatory Cell Recruitment and Activation

Bradykinin is a key mediator in the inflammatory cascade, actively participating in the recruitment and activation of inflammatory cells. Its effects are primarily mediated through the activation of bradykinin B1 and B2 receptors. scielo.brpatsnap.com In a mouse model of acute gouty arthritis using monosodium urate (MSU) crystals, the antagonism of the B2 receptor was shown to decrease the infiltration of monocytes and neutrophils 24 hours after the administration of MSU crystals. nih.gov This reduction in leukocyte infiltration was linked to lower levels of the monocyte chemokine CCL2. nih.gov These findings suggest that the bradykinin B2 receptor plays a crucial role in sustaining leukocyte infiltration induced by MSU crystals. nih.gov The kallikrein-kinin system, which produces bradykinin, is activated during inflammation, leading to increased vascular permeability and the recruitment of immune cells such as neutrophils and macrophages to the site of injury. nih.govexplorationpub.com

Nociceptive Modulation and Pain Pathways in Animal Models

Bradykinin is recognized as a potent pain-producing substance (algesic) that plays a critical role in nociceptive modulation. nih.govpitt.eduwikimsk.org It contributes to pain by activating and sensitizing sensory neurons, thereby amplifying nociceptive signals that lead to both acute and chronic inflammatory pain. wikimsk.orgresearchgate.net Its biological activity is mediated through two main G protein-coupled receptors: the B1 receptor, which is induced by inflammation or tissue injury, and the B2 receptor, which is constitutively expressed in many tissues. scielo.brpatsnap.comresearchgate.net

Sensitization and Excitation of Primary Sensory Neurons

Bradykinin directly impacts the excitability of primary sensory neurons. In vitro studies using human dorsal root ganglia (DRG) have shown that both B1 and B2 receptors are expressed by sensory neurons, with B2 receptors being more abundant in the nociceptor subpopulation. nih.govwustl.edunih.gov Acute application of bradykinin increases the excitability of these neurons, which is a conserved mechanism from rodents to humans. nih.govwustl.edu This sensitization process involves several mechanisms; for instance, bradykinin can inhibit M-type K+ channels and activate Ca2+-activated Cl- channels in rat sensory neurons, leading to membrane depolarization and increased action potential firing. nih.gov Furthermore, other inflammatory mediators like prostaglandin (B15479496) E2 can enhance the bradykinin-stimulated release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from sensory neurons, further contributing to hyperalgesia. iu.edu This sensitization makes nociceptors more responsive to thermal, mechanical, or chemical stimuli. pitt.edu

Role in Acute Pain Models (e.g., Postoperative Pain, Carrageenan-induced Inflammation)

Bradykinin plays a significant role in acute inflammatory pain models.

Carrageenan-induced Inflammation: The carrageenan-induced paw edema model in rats is a standard for studying acute inflammation and is characterized by a biphasic response. researchgate.netfrontiersin.org The initial phase involves the release of histamine, serotonin, and bradykinin. frontiersin.orgscience-line.com The second phase is also associated with the continued release of bradykinin, alongside prostaglandins (B1171923) and other mediators. researchgate.net Studies have demonstrated that circulating levels of immunoreactive bradykinin increase twofold in rats during carrageenan-induced inflammation. nih.gov Furthermore, analysis of inflammatory fluid from rats injected with carrageenan showed a five-fold increase in free kinin levels, identified as T-kinin (Ile-Ser-bradykinin) and bradykinin. nih.gov

Postoperative Pain: In animal models of postoperative pain, such as plantar incision, there is an increase in bradykinin-related peptide levels in both the serum and the affected tissue. mdpi.com Pre-treatment with kinin B1 and B2 receptor antagonists has been shown to reduce mechanical allodynia in this model. mdpi.com However, the role of bradykinin in incisional pain can be complex, with some studies reporting that specific B1 and B2 receptor antagonists had no analgesic effect on incision-induced pain behaviors in rats, suggesting that the mechanisms of incisional pain may differ from other types of inflammatory pain. nih.gov

Role in Chronic Inflammatory and Neuropathic Pain Models

Bradykinin is implicated in the transition from acute to chronic pain and in the maintenance of chronic pain states. scielo.br

Chronic Inflammatory Pain: In chronic inflammatory conditions, the B1 receptor is often upregulated and plays a significant role. patsnap.comresearchgate.net The metabolite of bradykinin, des-Arg-bradykinin, activates the B1 receptor and is associated with chronic inflammatory pain. researchgate.net In the chronic post-ischemia pain (CPIP) model in mice, which mimics complex regional pain syndrome type-I (CRPS-I), antagonists for both B1 and B2 receptors were shown to alleviate mechanical allodynia and edema. nih.govresearchgate.net

Neuropathic Pain: In animal models of neuropathic pain, such as those involving nerve injury, both B1 and B2 receptors contribute to pain hypersensitization. scielo.br Following partial sciatic nerve injury in mice, a switch in receptor mediation occurs, with B1 receptors becoming the primary mediator of bradykinin-induced nociception, whereas B2 receptors are key in sham-operated (uninjured) mice. nih.gov After nerve injury, B1 receptors are newly expressed in myelinated DRG neurons, while B2 receptor expression decreases. nih.gov The kinin system is also known to interact with the opioid system in neuropathic states; the expression of bradykinin receptors is enhanced, and blocking these receptors may be a strategy to alleviate hypersensitivity. mdpi.com

Involvement in Specific Pain Syndromes in Preclinical Models (e.g., Paclitaxel-associated Acute Pain Syndrome)

Bradykinin is involved in chemotherapy-induced pain syndromes. Paclitaxel-associated acute pain syndrome (P-APS) is characterized by myalgias and arthralgias that occur shortly after administration of the chemotherapeutic agent paclitaxel (B517696). jhoponline.com Preclinical studies in mice have demonstrated the involvement of both bradykinin B1 and B2 receptors in the development of P-APS. kcl.ac.uknih.govusp.br In mouse models, the administration of paclitaxel induced mechanical and cold allodynia, which was reduced in knockout mice lacking either B1 or B2 receptors. kcl.ac.uknih.gov Furthermore, it has been noted that the expression of B2 receptor mRNA increases in the sciatic nerve after paclitaxel administration. researchgate.net These findings highlight the role of the kallikrein-kinin system in this specific pain syndrome and suggest that bradykinin receptor antagonists could be a potential therapeutic strategy. kcl.ac.uknih.gov

Research Findings in Animal Models

| Pain Model | Animal | Key Findings Related to Bradykinin | Receptors Implicated | Citations |

|---|---|---|---|---|

| Carrageenan-induced Inflammation | Rat | Increased levels of bradykinin in blood and inflammatory fluid; contributes to both early and late phases of inflammation. | Not specified | nih.govresearchgate.netfrontiersin.orgnih.gov |

| Postoperative (Plantar Incision) | Mouse | Increased bradykinin-related peptides in tissue and serum; antagonists reduce mechanical allodynia. | B1, B2 | mdpi.com |

| Chronic Post-Ischemia Pain (CPIP) | Mouse | Antagonists for bradykinin receptors mitigate mechanical allodynia and edema. | B1, B2 | nih.govresearchgate.net |

| Neuropathic (Sciatic Nerve Injury) | Mouse | A switch from B2 to B1 receptor-mediated nociception after injury; B1 receptor expression is newly induced. | B1, B2 | scielo.brnih.gov |

| Paclitaxel-Associated Acute Pain Syndrome (P-APS) | Mouse | Receptor knockout mice show reduced mechanical and cold allodynia; B2 mRNA expression increases in sciatic nerve. | B1, B2 | kcl.ac.uknih.govresearchgate.net |

Interaction with Transient Receptor Potential (TRP) Channels

The interaction of bradykinin with Transient Receptor Potential (TRP) channels is a critical aspect of its role in sensory signaling, particularly in the context of pain and inflammation. mdpi.commdpi.comnih.gov Bradykinin is known to modulate the activity of several TRP channels, leading to the sensitization of nociceptive neurons. mdpi.comnih.govnih.gov

In vitro studies on dorsal root ganglion (DRG) neurons have shown that bradykinin can sensitize TRP Vanilloid 1 (TRPV1) channels, which are receptors for heat and capsaicin. nih.govnih.gov This sensitization means that the channels are more easily activated, contributing to thermal hyperalgesia, a condition where stimuli that are normally not painful become painful. nih.gov The mechanism of this sensitization often involves the activation of G-protein coupled receptors (GPCRs) by bradykinin, which in turn triggers intracellular signaling cascades involving phospholipase C (PLC), protein kinase A (PKA), and protein kinase C (PKC). mdpi.comnih.govnih.gov

Bradykinin also interacts with TRP Ankyrin 1 (TRPA1) channels, which are involved in detecting noxious cold and chemical irritants. mdpi.commdpi.com Inflammatory mediators like bradykinin can sensitize TRPA1, enhancing pain perception. mdpi.com Furthermore, bradykinin has been shown to activate TRP Canonical (TRPC) channels in human osteoblasts, leading to an influx of calcium ions. nih.gov In contrast to its sensitizing effects on TRPV1 and TRPA1, bradykinin can inhibit the activity of TRP Melastatin 8 (TRPM8) channels, which are responsible for sensing innocuous cold. mdpi.com

The following table summarizes the interactions between bradykinin and various TRP channels based on in vitro findings.

| TRP Channel | Effect of Bradykinin | Cellular Context | Implication |

| TRPV1 | Sensitization | Dorsal Root Ganglion (DRG) neurons | Pain, Inflammation, Thermal Hyperalgesia nih.govnih.govnih.gov |

| TRPA1 | Sensitization | Dorsal Root Ganglion (DRG) neurons | Pain, Neurogenic Inflammation mdpi.commdpi.com |

| TRPC | Activation | Human osteoblasts | Calcium influx nih.gov |

| TRPM8 | Inhibition | Sensory neurons | Modulation of cold sensation mdpi.com |

Cardiovascular Systemic Effects in Animal Models

Cardioprotective Mechanisms (e.g., Anti-hypertrophic, Anti-proliferative, Anti-atherosclerotic)

Bradykinin exerts significant cardioprotective effects in various animal models, playing a role in mitigating cardiac hypertrophy, proliferation, and atherosclerosis. nih.govnih.govnih.gov These beneficial actions are primarily mediated through the bradykinin B2 receptor and often involve the release of nitric oxide (NO) and prostaglandins. nih.govnih.gov

The cardioprotective mechanisms of bradykinin are summarized in the table below.

| Cardioprotective Mechanism | Mediators | Animal Model Findings |

| Anti-hypertrophic | B2 receptor, Nitric Oxide (NO) | Prevents cardiac enlargement in hypertensive models. nih.govnih.gov |

| Anti-proliferative | G-protein coupled receptors | Inhibits vascular smooth muscle cell growth. nih.gov |

| Anti-atherosclerotic | Nitric Oxide (NO), Prostaglandins, Tissue-type plasminogen activator | Reduces the development of atherosclerotic plaques. nih.gov |

Modulation of Cardiac Remodeling and Fibrosis

Bradykinin plays a crucial role in the modulation of cardiac remodeling and fibrosis, processes that are central to the pathophysiology of many heart diseases. nih.govnih.govnih.gov In animal models, bradykinin has been shown to inhibit the development of cardiac hypertrophy and fibrosis. nih.govmdpi.com

In renovascular hypertensive rats, treatment with bradykinin improved cardiac remodeling by reducing the heart weight to body weight ratio and left ventricular wall thickness. nih.gov This treatment also inhibited cardiac fibrosis and perivascular fibrosis, as evidenced by a reduction in collagen accumulation. nih.gov These beneficial effects were found to be mediated through the bradykinin B2 receptor and the subsequent release of nitric oxide (NO). nih.gov When a B2 receptor antagonist (HOE140) or a nitric oxide synthase inhibitor (L-NAME) was co-administered, the anti-hypertrophic and anti-fibrotic actions of bradykinin were reversed. nih.gov

Further studies in stroke-prone spontaneously hypertensive rats (SHR-SP) have suggested a role for the bradykinin B1 receptor in attenuating cardiac remodeling. nih.gov In these animals, chronic blockade of the B1 receptor led to an increase in cardiomyocyte size and cardiac fibrosis. nih.gov

The table below details the effects of bradykinin on cardiac remodeling and fibrosis in different animal models.

| Animal Model | Key Findings | Mediators |

| Renovascular Hypertensive Rats | Reduced heart weight/body weight ratio, decreased left ventricular wall thickness, inhibited cardiac and perivascular fibrosis. nih.gov | Bradykinin B2 receptor, Nitric Oxide (NO). nih.gov |

| Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | B1 receptor antagonism increased cardiomyocyte size and cardiac fibrosis. nih.gov | Bradykinin B1 receptor. nih.gov |

Influence on Hemodynamics and Blood Pressure Regulation in Animal Models

Bradykinin is a potent vasoactive peptide that significantly influences hemodynamics and blood pressure regulation in animal models. nih.govwikipedia.org It is an endothelium-dependent vasodilator, causing arterioles to dilate, which can lead to a decrease in blood pressure. nih.govwikipedia.org

In anesthetized rats, intravenous infusion of bradykinin induced an initial fall in blood pressure and total peripheral resistance, accompanied by an increase in cardiac output and stroke volume. nih.gov However, these effects were transient, and with prolonged infusion, blood pressure and peripheral resistance were less affected. nih.gov In conscious dogs with pacing-induced heart failure, the administration of ACE inhibitors, which increase bradykinin levels, led to a decrease in mean aortic pressure and an increase in cardiac output. nih.gov

In spontaneously hypertensive rats (SHR), the kallikrein-kinin system, which produces bradykinin, is implicated in blood pressure regulation. scielo.br Transgenic mice overexpressing the human bradykinin B2 receptor exhibited a significant reduction in blood pressure. scielo.br

The hemodynamic effects of bradykinin in various animal models are summarized in the table below.

| Animal Model | Effect on Blood Pressure | Effect on Cardiac Output | Effect on Peripheral Resistance |

| Anesthetized Rats | Initial decrease nih.gov | Initial increase nih.gov | Initial decrease nih.gov |

| Dogs with Heart Failure (with ACE inhibitors) | Decrease nih.gov | Increase nih.gov | Decrease nih.gov |

| Spontaneously Hypertensive Rats (SHR) | Bradykinin system involved in regulation scielo.br | Not specified | Not specified |

| Transgenic Mice (human B2 receptor) | Decrease scielo.br | Not specified | Not specified |

Effects on Blood Coagulation and Fibrinolysis

Bradykinin is intricately linked to the processes of blood coagulation and fibrinolysis. nih.govolink.comd-nb.info It is produced from high molecular weight kininogen by the action of plasma kallikrein, an enzyme that is part of the contact activation system. d-nb.info This system is also involved in the initiation of the intrinsic pathway of blood coagulation. d-nb.info

Factor XII, a key protein in the contact system, participates in the initiation of blood coagulation, fibrinolysis, and the generation of bradykinin. olink.com The fibrinolytic enzyme plasmin, which is responsible for breaking down fibrin (B1330869) clots, can also activate Factor XII, thereby creating a feedback loop that can lead to further bradykinin production. nih.govd-nb.info This link between the fibrinolytic system and bradykinin formation is supported by observations in hereditary angioedema, where attacks are associated with changes in both coagulation and fibrinolysis markers. nih.govnih.gov

The key components involved in the interplay between bradykinin, coagulation, and fibrinolysis are outlined in the table below.

| Component | Role in Coagulation | Role in Fibrinolysis | Role in Bradykinin Generation |

| Factor XII | Initiates the intrinsic pathway. olink.com | Participates in initiation. olink.com | Activates prekallikrein to kallikrein, which produces bradykinin. olink.com |

| Plasma Kallikrein | Not directly involved. | Can activate plasminogen. | Cleaves high molecular weight kininogen to release bradykinin. d-nb.info |

| Plasmin | Not directly involved. | The primary enzyme for fibrin clot breakdown. d-nb.info | Can activate Factor XII, leading to bradykinin production. nih.govd-nb.info |

| High Molecular Weight Kininogen | A cofactor in the contact activation of coagulation. | Not directly involved. | The precursor molecule from which bradykinin is cleaved. d-nb.info |

Renal Systemic Actions in Animal Models

Bradykinin exerts potent and diverse actions within the renal system, as demonstrated in various animal models. nih.govfrontiersin.orgnih.gov These effects are crucial for the regulation of fluid and electrolyte balance, as well as renal hemodynamics. frontiersin.orgnih.gov

In rats, acute intra-renal infusion of bradykinin leads to increased diuresis (urine production) and natriuresis (sodium excretion). frontiersin.org This effect is thought to be mediated, in part, by the inhibition of vasopressin activity in the collecting tubules. frontiersin.org Chronic overexpression of bradykinin in the kidneys of transgenic rats results in polyuria, a condition of excessive urination. frontiersin.org

The kallikrein-kinin system within the kidney also plays a protective role in the renal vasculature. nih.gov In a mouse model lacking the angiotensin II type 1 receptor, which exhibits renal vascular hypertrophy, the local kinin-kallikrein system was found to be activated. nih.gov This activation, mediated through the bradykinin B2 receptor, serves to counteract the development of vascular hypertrophy. nih.gov

The table below summarizes the key renal actions of bradykinin observed in animal models.

| Animal Model | Renal Action | Mechanism |

| Rats (acute infusion) | Increased diuresis and natriuresis. frontiersin.org | Inhibition of vasopressin activity. frontiersin.org |

| Transgenic Rats (chronic overexpression) | Polyuria. frontiersin.org | Not fully elucidated, related to decreased vasopressin sensitivity. frontiersin.org |

| Mice (Agtr1-/-) | Antihypertrophic effect on renal vasculature. nih.gov | Activation of the local kallikrein-kinin system via the B2 receptor. nih.gov |

Metabolic Regulation and Energy Homeostasis in Experimental Systems

Metabolic regulation is essential for maintaining cellular homeostasis by controlling the rates of metabolic reactions to meet the cell's energy demands. numberanalytics.com The central nervous system, particularly the hypothalamus, plays a pivotal role in regulating energy homeostasis, which involves a balance between energy intake and expenditure. frontiersin.orgbjmu.edu.cn

Bradykinin B2 receptor signaling has been implicated in the modulation of glucose metabolism. frontiersin.orgnih.gov Research indicates that B2R signaling is primarily involved in glucose uptake in skeletal muscle and adipose tissue, often acting synergistically with insulin (B600854). frontiersin.orgnih.gov However, the data largely suggest that B2R activation promotes increased glucose oxidation rather than storage. frontiersin.orgnih.gov This process involves the activation of a signaling cascade that includes Nitric Oxide (NO) and cyclic-GMP dependent protein kinase (PKG). frontiersin.orgnih.gov

The uptake of glucose into cells can occur through both insulin-dependent and insulin-independent pathways. scielo.br The insulin-dependent pathway involves the binding of insulin to its receptor, triggering a cascade that leads to the translocation of GLUT4 transporters to the cell membrane. scielo.brmdpi.com Insulin-independent mechanisms can involve the activation of AMP-activated protein kinase (AMPK). scielo.brresearchgate.net Studies have shown that various phytochemicals can influence insulin signaling pathways and accelerate GLUT4 translocation. mdpi.com

In animal models, treatment with Angiotensin-Converting Enzyme (ACE) inhibitors, which can increase bradykinin levels, has been shown to improve glucose uptake in the adipose tissue of rats with insulin resistance induced by a sucrose-rich diet. frontiersin.org

Leptin, a hormone primarily produced by adipose tissue, is a key regulator of energy homeostasis. nih.gov It acts on the central nervous system to inhibit food intake and stimulate energy expenditure. nih.gov In obesity, a state of leptin resistance often develops, characterized by high leptin levels but a diminished response to its effects. nih.gov

Preclinical studies have explored various strategies to modulate leptin sensitivity. For instance, in diet-induced obese mice, inhibiting histone deacetylase 6 (HDAC6) has been shown to restore leptin sensitivity, leading to reduced food intake and weight loss. upmcphysicianresources.com Similarly, treatment with the plant compound ginsenoside Rb1 in obese mice improved central leptin sensitivity and reduced inflammation in the hypothalamus. plos.org In vitro studies using hypothalamic neurons have employed leptin, palmitate, and leptin antagonists to investigate the molecular mechanisms of leptin sensitivity and resistance. frontiersin.org Research has shown that leptin can induce the release of bradykinin, which in turn activates B2R signaling in skeletal muscle to increase glucose uptake in an insulin-independent manner. frontiersin.org

Diabetic polyneuropathy (DPN) is a common complication of diabetes, and various animal models are used to study its pathophysiology and potential treatments. nih.gov These models, which can be induced chemically (e.g., with streptozotocin), genetically, or through diet, replicate key features of human DPN, such as nerve damage and pain. nih.govmdpi.comumich.edu

The bradykinin system is implicated in the development of diabetic complications. The activation of the bradykinin B2 receptor is involved in glucose metabolism, and impairments in this signaling are observed in metabolic disturbances like diabetes. frontiersin.orgnih.gov Research in rodent models of DPN investigates various therapeutic targets, including receptors for advanced glycation end-products (RAGE), transient receptor potential (TRP) channels, and insulin receptors, which are all crucial in the neuronal dysfunction seen in this condition. bmrat.com

Respiratory System Involvement in Preclinical Models

In animal studies, inhaled bradykinin has been shown to cause bronchoconstriction. nih.gov In conscious guinea pigs, this effect, along with an influx of inflammatory cells into the lungs, was observed when the enzymatic breakdown of bradykinin was inhibited. nih.gov These responses were mediated by the B2 kinin receptor. nih.gov Furthermore, in a model of virus-induced airway hyperreactivity and inflammation in guinea pigs, a bradykinin B2 receptor antagonist was able to attenuate these responses, suggesting that bradykinin plays a role in these pathological processes. nih.gov Bradykinin is also known to increase vascular permeability, which can lead to edema formation. brieflands.com In the context of respiratory infections, a "bradykinin storm" has been proposed as a mechanism that could lead to fluid leakage into the lungs. elifesciences.org

Lack of Scientific Data on this compound for Specified Biological Roles

Following a comprehensive review of available scientific literature, it has been determined that there is no published research data concerning the specific biological and pathophysiological roles of the chemical compound this compound in the areas of airway dynamics and gastrointestinal effects as outlined in the requested article structure.

This compound, identified by its CAS number 138866-14-5 and the synonym (1-Adamantanecarbonyl-D-Arg0,Hyp3,b-(2-thienyl)-Ala5·8,D-Phe7)-Bradykinin, is a known synthetic analogue of bradykinin. The existing research literature focuses on its synthesis and its function as a bradykinin B2 receptor antagonist. nih.govresearchgate.netbibliotekanauki.pl Pharmacological evaluations have been conducted in the context of its effects on rat blood pressure and in vitro rat uterus contraction models to characterize its antagonistic properties. nih.govresearchgate.netbibliotekanauki.pl

However, there is a notable absence of studies investigating the effects of this compound on the respiratory and gastrointestinal systems. Specifically, no data could be retrieved for the following sections and subsections:

Gastrointestinal Systemic Effects in Experimental Models

Smooth Muscle Contraction and Visceral Nociception

While the parent molecule, bradykinin, is known to be involved in bronchoconstriction and various gastrointestinal processes, including smooth muscle contraction and pain signaling, these properties cannot be attributed to its antagonist, this compound, without specific scientific investigation. nih.govnih.govslideshare.net The core instruction to focus solely on this compound and maintain scientific accuracy precludes the generation of content for the requested sections.

Therefore, the article cannot be generated as the required information on the biological roles of this compound within the specified contexts is not available in the public scientific domain.

Advanced Research Methodologies and Techniques for Bradykinin Studies

In Vitro Receptor Binding and Functional Assays

The initial characterization of bradykinin (B550075) analogs involves a suite of in vitro assays to determine their affinity for bradykinin receptors (B1R and B2R) and their functional consequences upon binding.

Receptor Binding Assays: These assays quantify the affinity of a ligand for a receptor. A common method is the competition binding assay, where the compound of interest (e.g., an unlabeled bradykinin analog) competes with a radiolabeled ligand, such as [³H]bradykinin, for binding to cell membranes expressing the target receptor. nih.gov The concentration of the analog required to displace 50% of the radiolabeled ligand (the IC₅₀ value) is determined, which allows for the calculation of the binding affinity (Ki).

Functional Assays: These assays measure the cellular response following receptor activation. Since bradykinin receptors are G-protein-coupled receptors (GPCRs) that primarily signal through Gq proteins, their activation leads to an increase in intracellular calcium ([Ca²⁺]i). nih.govinnoprot.com High-throughput functional assays often measure these calcium fluxes in response to agonist stimulation in cell lines engineered to express recombinant human B1 or B2 receptors. nih.gov The potency of an agonist is typically reported as the EC₅₀ value, the concentration required to elicit 50% of the maximum response. For antagonists, their potency is measured by their ability to inhibit the response to a known agonist, reported as an IC₅₀ or pA₂ value. nih.govmdpi.com

| Assay Type | Principle | Key Parameter(s) | Typical Application |

|---|---|---|---|

| Competition Radioligand Binding | Measures the ability of an unlabeled ligand to displace a radiolabeled ligand from the receptor. nih.gov | IC₅₀, Kᵢ | Determining receptor binding affinity. |

| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration upon receptor activation. nih.govcreative-biolabs.com | EC₅₀ (agonists), IC₅₀ (antagonists) | Assessing functional potency and efficacy of ligands. |

| Second Messenger Assays | Quantifies downstream signaling molecules (e.g., inositol (B14025) phosphates) produced after receptor activation. innoprot.com | EC₅₀, IC₅₀ | Characterizing the specific signaling pathway activated by a ligand. |

| β-arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the receptor, a key step in desensitization and signaling. innoprot.com | EC₅₀ | Studying receptor desensitization and biased agonism. |

In Vivo Animal Models for Studying Bradykinin Physiology and Pathology

Animal models are indispensable for understanding the integrated physiological and pathological roles of the bradykinin system. nih.govresearchgate.net These models are crucial for translating in vitro findings into a whole-organism context, particularly in studies of inflammation, pain, and cardiovascular regulation. nih.gov

Genetically Modified Animal Models (e.g., Receptor Knockouts, Overexpression Models)

Genetically engineered animal models have revolutionized kinin research by allowing for precise dissection of receptor-specific functions. researchgate.netiu.edu

Receptor Knockout Models: Mice lacking the gene for the B1 receptor (B1KO) or the B2 receptor (B2KO) are fundamental tools. researchgate.net Studies using these animals have been critical in defining the distinct roles of the two receptors. For instance, B2R is known to be constitutively expressed and involved in acute inflammatory responses, while B1R is typically absent in healthy tissues but is induced by injury and inflammation, contributing to chronic inflammatory states. creative-biolabs.commdpi.com

Overexpression Models: Transgenic animals that overexpress a specific receptor can reveal the consequences of enhanced receptor signaling. A key example is the transgenic mouse model overexpressing the human bradykinin B2 receptor. ahajournals.org These mice exhibit a sustained reduction in blood pressure, directly demonstrating the role of the B2 receptor in blood pressure regulation. ahajournals.orgaustinpublishinggroup.com Similarly, transgenic rats expressing the human B1 receptor have been developed to serve as pharmacodynamic models for testing novel B1R antagonists. nih.gov

Pharmacological Intervention Models using Selective Agonists and Antagonists

In these models, researchers administer selective bradykinin receptor agonists or antagonists to wild-type animals to mimic or block specific kinin-mediated effects. These studies are often conducted in the context of induced pathologies.